1-Azido-2-methyl-3-nitrobenzene

Description

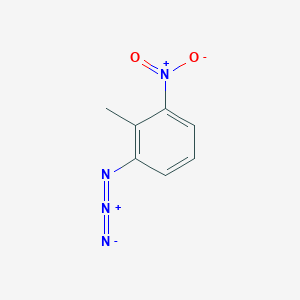

1-Azido-2-methyl-3-nitrobenzene is an aryl azide compound characterized by a benzene ring substituted with an azide (-N₃) group at position 1, a methyl (-CH₃) group at position 2, and a nitro (-NO₂) group at position 3. This structural arrangement confers unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in click chemistry and as a precursor for functional materials. Aryl azides are typically synthesized via diazotization or nucleophilic substitution reactions, as exemplified in general procedures for aryl azide preparation . The methyl group (electron-donating) and nitro group (electron-withdrawing) create a polarized electronic environment, influencing reactivity and stability compared to simpler aryl azides.

Properties

Molecular Formula |

C7H6N4O2 |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

1-azido-2-methyl-3-nitrobenzene |

InChI |

InChI=1S/C7H6N4O2/c1-5-6(9-10-8)3-2-4-7(5)11(12)13/h2-4H,1H3 |

InChI Key |

UZVKZWHAGGPGJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Azido-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from readily available precursors.

Chemical Reactions Analysis

1-Azido-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming primary amines or other nitrogen-containing compounds.

Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include primary amines, carboxylic acids, and various nitrogen-containing heterocycles.

Scientific Research Applications

1-Azido-2-methyl-3-nitrobenzene has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

Materials Science: The compound is used in the development of advanced materials, such as polymers and explosives, due to its reactive azido and nitro groups.

Pharmaceuticals: It is employed in the synthesis of bioactive compounds with potential therapeutic applications, including antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of 1-Azido-2-methyl-3-nitrobenzene primarily involves its reactive functional groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are known for their stability and biological activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. These molecular interactions and pathways contribute to the compound’s effects in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-Azido-2-methyl-3-nitrobenzene and related aryl azides:

Table 1: Comparative Analysis of Aryl Azides

Electronic and Steric Effects

- 1-Azido-4-nitrobenzene (2f): The para-nitro group creates a symmetrical electron-withdrawing effect, stabilizing the azide group and delaying thermal decomposition.

- 1-Azido-2-(trifluoromethyl)benzene : The -CF₃ group at position 2 strongly withdraws electrons, increasing the electrophilicity of the azide. This enhances its reactivity in Huisgen cycloadditions compared to the methyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.